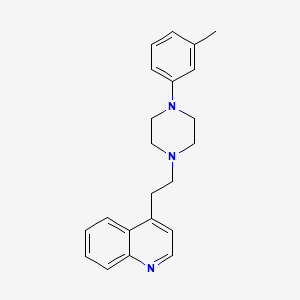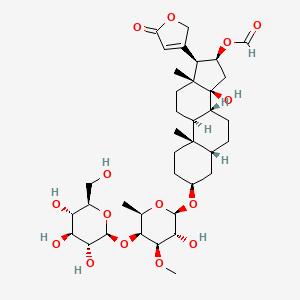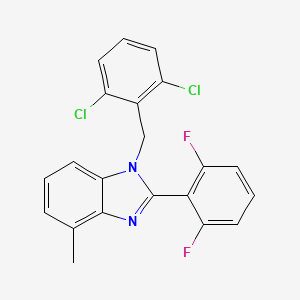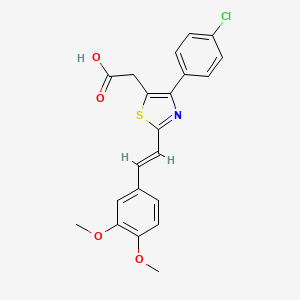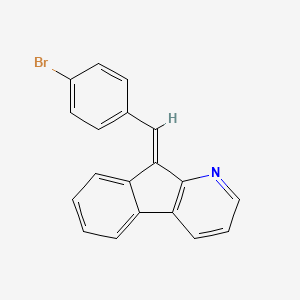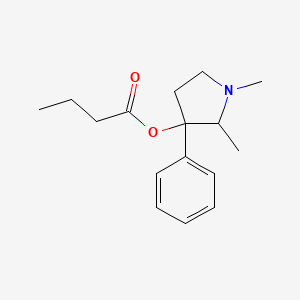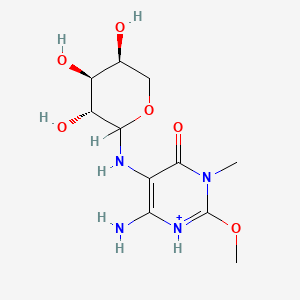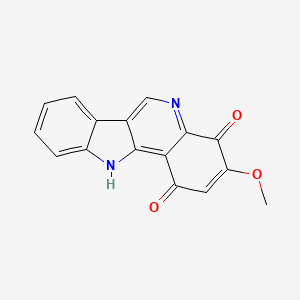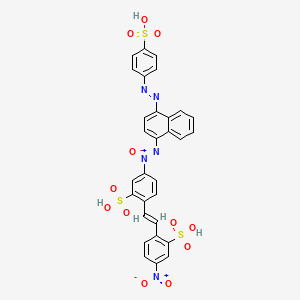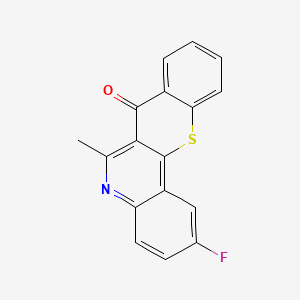
2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one is a chemical compound belonging to the class of benzothiopyranoquinolinones. This compound is known for its unique structure, which includes a fused heterocyclic system containing sulfur, nitrogen, and fluorine atoms. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one typically involves the intramolecular cyclization of 2-[S-(quinolyl-4)]-thiobenzoic acids. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process . For instance, the compound can be synthesized by reacting 2-fluoro-6-methylbenzoic acid with quinoline derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the fluorine atom.
Applications De Recherche Scientifique
2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one is not fully understood. it is believed to interact with specific molecular targets and pathways in the central nervous system. The compound’s structure allows it to bind to certain receptors or enzymes, potentially modulating their activity and leading to pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one: This compound is similar in structure but contains a chlorine atom instead of fluorine.
2-Fluoro-6-hydroxybenzoic acid methyl ester: Another related compound with a different functional group arrangement, used as an intermediate in chemical synthesis.
Uniqueness
2-Fluoro-6-methyl-7H-(1)benzothiopyrano(3,2-c)quinolin-7-one is unique due to its specific combination of fluorine, sulfur, and nitrogen atoms within a fused heterocyclic system. This unique structure contributes to its distinct chemical and pharmacological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
88350-84-9 |
|---|---|
Formule moléculaire |
C17H10FNOS |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
2-fluoro-6-methylthiochromeno[3,2-c]quinolin-7-one |
InChI |
InChI=1S/C17H10FNOS/c1-9-15-16(20)11-4-2-3-5-14(11)21-17(15)12-8-10(18)6-7-13(12)19-9/h2-8H,1H3 |
Clé InChI |
UXXUGJNOFKNYOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C3C=C(C=CC3=N1)F)SC4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-](/img/structure/B12724630.png)
